molecular formula C25H26N2O4 B2403951 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide CAS No. 898418-03-6

2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide

Cat. No.: B2403951
CAS No.: 898418-03-6
M. Wt: 418.493
InChI Key: ZEWUODYTGYGQHK-UHFFFAOYSA-N
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Description

The compound contains a 3,4-dihydroisoquinoline moiety, which is a type of nitrogen-containing heterocyclic compound . These types of compounds are often found in various biologically active compounds .


Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolines has been achieved through several methodologies . One common method is the Bischler-Napieralski reaction, which involves the formation of a phenonium ion as a stable and reactive primary phenylethyl carbocation .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex and varied due to the presence of multiple reactive sites. The 3,4-dihydroisoquinoline moiety, for example, can undergo a variety of reactions .

Scientific Research Applications

Antidepressant Activity

Research has explored the structural analogs and derivatives of isoquinoline and pyran compounds, finding significant potential in treating depression. For instance, molecular modelling studies have led to the synthesis of compounds with excellent atypical antidepressant activity, highlighting the therapeutic potential of structurally related molecules (Griffith et al., 1984). These findings support the exploration of complex isoquinoline derivatives in developing new antidepressant medications.

Synthesis and Characterization for Antimicrobial and Antitubercular Activities

Derivatives related to the chemical structure of 2-((6-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-phenethylacetamide have been synthesized and evaluated for their biological activities. Studies have shown that such compounds exhibit antibacterial, antitubercular, and antimalarial activities. For example, a new category of polyhydroquinoline derivatives demonstrated significant in vitro activity against various pathogenic strains and Mycobacterium tuberculosis (Kalaria et al., 2014). This suggests the potential of isoquinoline derivatives in creating new treatments for infectious diseases.

Antitumor and Antifungal Activities

Another area of application for isoquinoline derivatives includes antitumor and antifungal activities. Novel quinazolinone derivatives with attached biologically active moieties have been synthesized and shown to have potential antitumor and antifungal properties. Some compounds exhibited high to moderate activity towards cancer cells and significant activity against Aspergillus ochraceus, suggesting their use in developing cancer treatments and antifungal agents (El-bayouki et al., 2011).

Antiviral Activity Against Infectious Bursal Disease Virus

Isoquinoline derivatives have also been investigated for their antiviral properties. A study on the synthesis and biological activity of diverse heterocyclic systems derived from 2-cyano-N'-((2-oxo-1,2-dihydroquinolin-3-yl)methylene)acetohydrazide demonstrated potential antiviral activity against infectious bursal disease virus, with some compounds showing promising results as compared to the reference drug ribavirin (Kaddah et al., 2021). This highlights the potential for developing new antiviral agents from isoquinoline derivatives.

Properties

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c28-23-14-22(16-27-13-11-20-8-4-5-9-21(20)15-27)30-17-24(23)31-18-25(29)26-12-10-19-6-2-1-3-7-19/h1-9,14,17H,10-13,15-16,18H2,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWUODYTGYGQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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